molecular formula C9H5F2NS B6280676 4-(2,2-difluoroethenyl)-1,3-benzothiazole CAS No. 2248401-48-9

4-(2,2-difluoroethenyl)-1,3-benzothiazole

Cat. No.: B6280676
CAS No.: 2248401-48-9
M. Wt: 197.2
InChI Key:
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Description

4-(2,2-difluoroethenyl)-1,3-benzothiazole is an organic compound that features a benzothiazole ring substituted with a difluoroethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-difluoroethenyl)-1,3-benzothiazole typically involves the introduction of the difluoroethenyl group onto a benzothiazole scaffold. One common method involves the reaction of 2,2-difluoroethenyl bromide with 2-aminobenzenethiol under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-difluoroethenyl)-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the difluoroethenyl group to a difluoroethyl group.

    Substitution: Electrophilic substitution reactions can occur on the benzothiazole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Difluoroethyl derivatives.

    Substitution: Halogenated benzothiazole derivatives.

Scientific Research Applications

4-(2,2-difluoroethenyl)-1,3-benzothiazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 4-(2,2-difluoroethenyl)-1,3-benzothiazole involves its interaction with specific molecular targets. For example, in medicinal applications, it may bind to synaptic vesicle protein 2A (SV2A), similar to the antiepileptic drug levetiracetam . This binding can modulate neurotransmitter release and reduce neuronal excitability, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,2-difluoroethenyl)-1,3-benzothiazole is unique due to the presence of both the benzothiazole ring and the difluoroethenyl group. This combination imparts distinct chemical properties and potential biological activities that are not observed in similar compounds. Its structural features make it a valuable compound for various applications in research and industry.

Properties

CAS No.

2248401-48-9

Molecular Formula

C9H5F2NS

Molecular Weight

197.2

Purity

95

Origin of Product

United States

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